1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 926230-62-8
VCID: VC4162255
InChI: InChI=1S/C11H13N3O2/c1-3-7(2)14-10-8(6-13-14)4-9(5-12-10)11(15)16/h4-7H,3H2,1-2H3,(H,15,16)
SMILES: CCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O
Molecular Formula: C11H13N3O2
Molecular Weight: 219.244

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

CAS No.: 926230-62-8

Cat. No.: VC4162255

Molecular Formula: C11H13N3O2

Molecular Weight: 219.244

* For research use only. Not for human or veterinary use.

1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - 926230-62-8

Specification

CAS No. 926230-62-8
Molecular Formula C11H13N3O2
Molecular Weight 219.244
IUPAC Name 1-butan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C11H13N3O2/c1-3-7(2)14-10-8(6-13-14)4-9(5-12-10)11(15)16/h4-7H,3H2,1-2H3,(H,15,16)
Standard InChI Key NHPDQPACTIHEGT-UHFFFAOYSA-N
SMILES CCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a bicyclic framework comprising a pyrazole ring fused to a pyridine ring. The butan-2-yl substituent at the 1-position introduces steric bulk, while the carboxylic acid group at the 5-position enhances polarity and hydrogen-bonding capability. The IUPAC name, 1-butan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
CAS Number926230-62-8
PubChem CID16775935
SMILES NotationCCC(C)N1C2=NC=C(C=C2C=N1)C(=O)O
Storage ConditionsRoom temperature

The compound’s solubility profile is influenced by the carboxylic acid group, making it moderately soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related pyrazolo[3,4-b]pyridines reveals characteristic absorption bands for C=O (1670–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for aromatic protons (δ 7.5–8.5 ppm) and aliphatic chains (δ 1.0–2.5 ppm) .

Synthesis and Production

Catalytic Synthesis Pathways

Recent methodologies employ nano-catalysts to streamline pyrazolo[3,4-b]pyridine synthesis. For instance, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a magnetic metal-organic framework, has been used to synthesize novel pyrazolo[3,4-b]pyridines via cooperative anomeric-based oxidation mechanisms . Although the exact protocol for 1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid remains undocumented, analogous routes involve:

  • Cyclocondensation of hydrazines with β-keto esters.

  • Functionalization via alkylation or carboxylation reactions .

Industrial-Scale Production

Bulk synthesis typically utilizes continuous flow chemistry to enhance yield and purity. American Elements offers this compound in quantities up to 1 ton, packaged under argon to prevent degradation . Key challenges include optimizing reaction conditions (e.g., temperature, solvent selection) to minimize byproducts.

Applications in Research and Industry

Material Science Applications

The π-conjugated system of the pyrazolo[3,4-b]pyridine core makes it a candidate for organic semiconductors. Functionalization with electron-withdrawing groups (e.g., carboxylic acids) enhances charge transport properties, relevant for OLEDs and photovoltaic devices .

Comparative Analysis with Analogous Compounds

1-Methyl-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid

This analog (CAS 116855-09-5) shares a similar core but differs in substituent position and alkyl chain length. Its molecular weight (177.16 g/mol) is lower, and it demonstrates higher solubility in aqueous buffers, making it preferable for biochemical assays .

Table 2: Comparison of Pyrazolo[3,4-b]Pyridine Derivatives

CompoundMolecular WeightKey SubstituentsApplications
1-(Butan-2-yl)-1H-pyrazolo[...]-5-COOH219.24Butan-2-yl, COOHMaterials, Pharma
1-Methyl-1H-pyrazolo[...]-3-COOH177.16Methyl, COOHDrug Discovery
5-Bromo-1H-pyrazolo[3,4-b]pyridine213.02BromineSynthetic Intermediate

5-Cyclopropyl-2-{1-[(2-Fluorophenyl)Methyl]-1H-Pyrazolo[3,4-b]Pyridin-3-yl}Pyrimidin-4-Amine

This derivative (CAS 256376-24-6) incorporates a fluorobenzyl group, enhancing blood-brain barrier penetration. Its molecular weight (360.40 g/mol) and logP value (3.2) suggest utility in central nervous system-targeted therapies .

Future Research Directions

  • Biological Screening: Comprehensive in vitro and in vivo studies to assess anticancer, antibacterial, and antiviral activity.

  • Process Optimization: Development of greener synthetic routes using biocatalysts or microwave-assisted reactions.

  • Material Characterization: Investigation of optoelectronic properties for integration into flexible electronics.

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